

A Comparative Analysis of Captopril Disulfide and Other Captopril Metabolites

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Compound of Interest

Compound Name: Captopril disulfide

Cat. No.: B1668295

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of **Captopril disulfide** and other metabolites of Captopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. By presenting objective performance data and supporting experimental evidence, this document aims to be a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Executive Summary

Captopril, the first orally active ACE inhibitor, undergoes extensive metabolism in the body, leading to the formation of several metabolites, primarily **Captopril disulfide** (the dimer) and Captopril-cysteine disulfide.^[1] While Captopril is the pharmacologically active agent, its disulfide metabolites, once considered inactive, have been shown to contribute to the overall therapeutic effect through reversible conversion back to the parent drug.^{[2][3]} This guide delves into a comparative analysis of their pharmacokinetics, pharmacodynamics, and toxicological profiles, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetics

The pharmacokinetic profiles of Captopril and its disulfide metabolites exhibit significant differences, particularly in patients with renal impairment. The disulfide metabolites demonstrate a longer half-life and accumulate in individuals with compromised kidney function, which can prolong the drug's therapeutic effect.^{[2][3]}

Parameter	Captopril (Unchanged)	Captopril Disulfide Conjugates (Total)	Captopril- Cysteine Disulfide	Reference
Peak Plasma Concentration (Cmax) in Normal Renal Function	0.181 µg/mL	0.924 µg/mL	Data not individually specified	[2]
Peak Plasma Concentration (Cmax) in Uremic Patients	0.447 µg/mL	3.62 µg/mL	Data not individually specified	[2]
Time to Peak Plasma Concentration (Tmax) in Normal Renal Function	~1 hour	~3 hours	Data not individually specified	[1]
Time to Peak Plasma Concentration (Tmax) in Uremic Patients	~1 hour	~8 hours	Data not individually specified	[2]
Elimination Half- life ($t_{1/2}$) in Normal Renal Function	~2 hours	Longer than Captopril	Data not individually specified	[1]
Elimination Half- life ($t_{1/2}$) in Uremic Patients	Increased	46 ± 19 hours	Data not individually specified	[2]
Protein Binding	25-30%	Data not available	Data not available	[1]

Bioavailability	~75% (decreased by food)	Not directly absorbed	Not directly absorbed	[1]
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Comparative Pharmacodynamics

The primary pharmacodynamic effect of Captopril is the inhibition of the angiotensin-converting enzyme (ACE). While Captopril is the most potent inhibitor, its disulfide metabolites, particularly **Captopril disulfide**, can be converted back to the active form, thereby contributing to the overall antihypertensive effect.[2][3]

Parameter	Captopril	Captopril Disulfide	Captopril-Cysteine Disulfide	Reference
ACE Inhibition (IC50)	~20 nM (in vitro)	Less potent than Captopril	Data not available	[4]
In Vivo Efficacy (ID50)	Data not available	0.231 mg/kg (i.v. in anesthetized dogs)	Data not available	[5][6]
Mechanism of Action	Direct competitive inhibitor of ACE	Pro-drug, converted to Captopril in vivo	Pro-drug, converted to Captopril in vivo	[2][3]

Comparative Toxicology

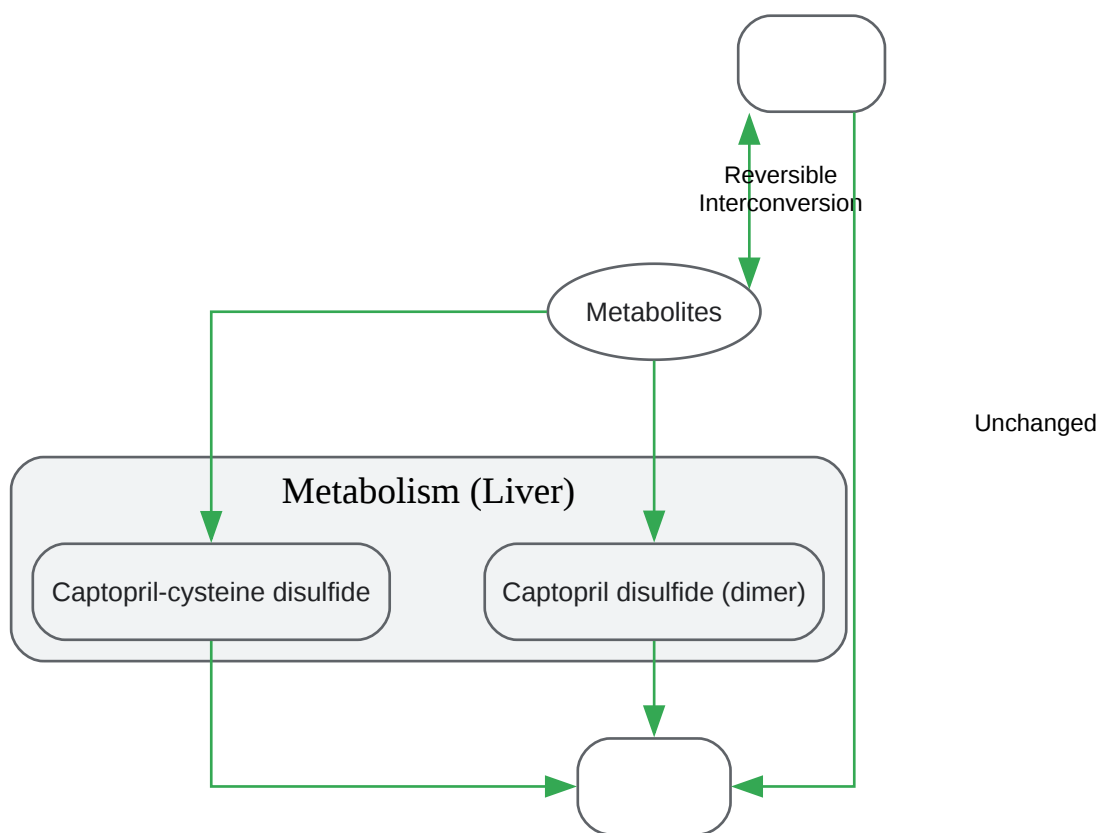
Captopril has a well-established safety profile, with acute toxicity being relatively low. Specific toxicological data for the individual disulfide metabolites are limited, but they are generally considered to have a safety profile linked to the parent compound, as they can be converted back to Captopril.

Parameter	Captopril	Captopril Disulfide	Captopril-Cysteine Disulfide	Reference
Oral LD50 (rats)	4245 - 4336 mg/kg	Data not available	Data not available	[7]
Oral LD50 (mice)	4249 - 5050 mg/kg	Data not available	Data not available	[7]
Known Toxicities	Hypotension, cough, angioedema, potential for renal dysfunction in susceptible individuals.	Generally associated with Captopril's side effects. Suspected of damaging fertility or the unborn child. Causes serious eye damage.	Data not available	[8] [9]

Metabolic and Signaling Pathways

Captopril Metabolic Pathway

Captopril is primarily metabolized in the liver to Captopril-cysteine disulfide and the disulfide dimer of Captopril (**Captopril disulfide**). This process is reversible, allowing the metabolites to act as a reservoir for the active drug.

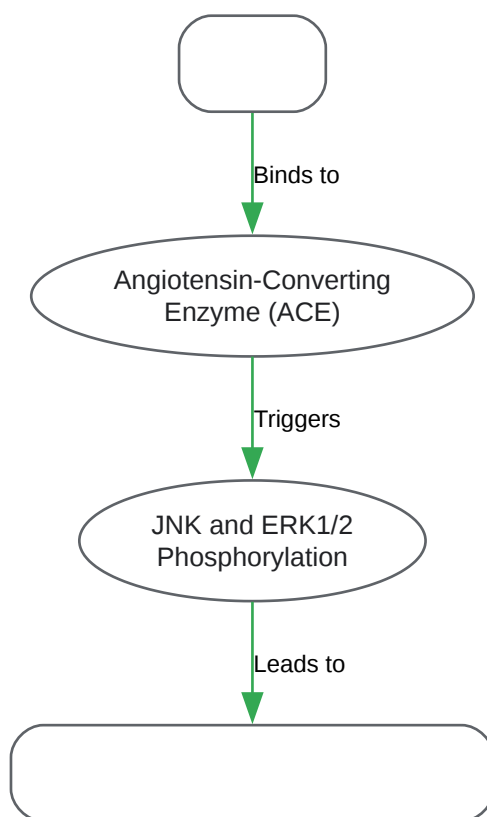


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Caption: Metabolic pathway of Captopril.

Captopril Signaling Pathway

The binding of Captopril to Angiotensin-Converting Enzyme (ACE) not only blocks the conversion of Angiotensin I to Angiotensin II but also triggers intracellular signaling pathways, including the phosphorylation of JNK and ERK1/2.[10][11] This can lead to the modulation of genes involved in inflammation and cellular internalization.[10][11]



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